

# The Discovery and Synthesis of GSK3739936: An Allosteric HIV-1 Integrase Inhibitor

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## Compound of Interest

Compound Name: GSK3739936

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**GSK3739936** (also known as BMS-986180) is a potent, allosteric inhibitor of HIV-1 integrase (IN) that exhibits broad-spectrum activity against various IN polymorphisms.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical profiling of **GSK3739936**, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, structure-activity relationships (SAR), quantitative data from preclinical studies, and the experimental protocols utilized in its evaluation.

## Introduction: A Novel Approach to HIV-1 Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of drug resistance necessitates the development of new therapeutic agents with novel mechanisms of action.[4][5] Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretrovirals that do not target the active site of the enzyme. Instead, they bind to a distinct pocket at the interface of two IN monomers, promoting aberrant integrase multimerization.[1][2][3] This leads to the production of replication-deficient viral particles.[1][2][3] **GSK3739936** was developed as a potent ALLINI with a focus on overcoming challenges

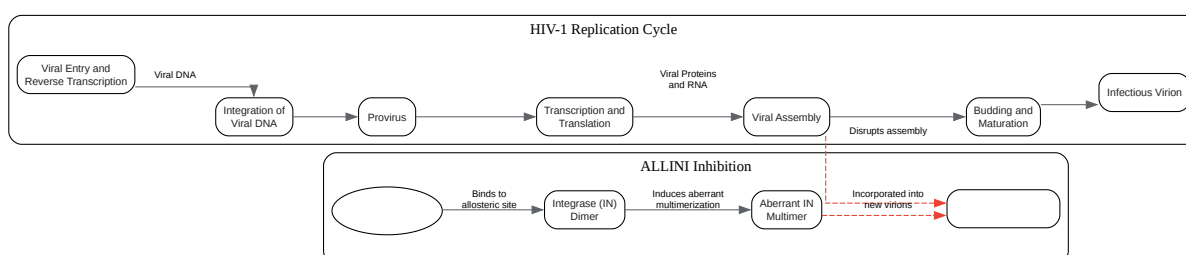
observed with earlier compounds in this class, particularly with respect to activity against common IN polymorphisms at residues 124 and 125.[1][2]

## Discovery of GSK3739936: A Structure-Guided Design

The development of **GSK3739936** was the result of a focused optimization effort on a series of pyridine-based allosteric integrase inhibitors. The design strategy aimed to enhance potency against a broader range of HIV-1 variants, particularly those with polymorphisms at the 124 and 125 positions of the integrase enzyme.

## Mechanism of Action of Allosteric Integrase Inhibitors

ALLINIs, including **GSK3739936**, exert their antiviral effect through a unique, multi-faceted mechanism that disrupts the normal function of HIV-1 integrase. By binding to an allosteric site, these inhibitors induce a conformational change in the integrase enzyme, leading to its hyper-multimerization. This aberrant multimerization interferes with several key steps in the viral life cycle.



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Mechanism of action of **GSK3739936**.

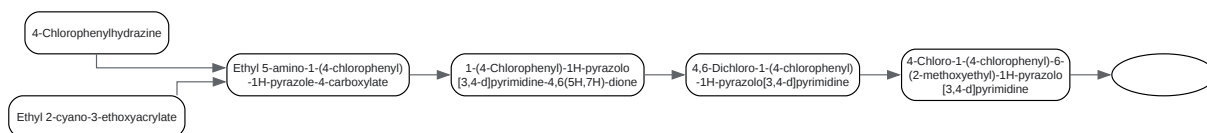
## Structure-Activity Relationship (SAR) Studies

The optimization of the pyridine-based scaffold leading to **GSK3739936** focused on modifications at the C5 position of the pyridine ring. The goal was to identify substituents that would improve potency against integrase variants while maintaining favorable pharmacokinetic properties. The structure-activity relationship studies revealed that the introduction of a 4-chlorophenyl group at a specific position on the pyrazole ring was crucial for the desired activity profile.

## Synthesis of GSK3739936

The synthesis of **GSK3739936** involves a multi-step sequence starting from commercially available materials. The key steps include the formation of the pyrazole ring, followed by its condensation with a dihydropyrazolo[4,3-c]pyridinone core.

## Synthetic Scheme



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Synthetic overview of **GSK3739936**.

## Preclinical Profiling

**GSK3739936** underwent extensive preclinical evaluation to determine its antiviral potency, cytotoxicity, pharmacokinetic properties, and safety profile.

## Quantitative Data

The following tables summarize the key quantitative data from the preclinical profiling of **GSK3739936**.

Table 1: In Vitro Antiviral Activity of **GSK3739936**

HIV-1 Strain/Polymorph	EC50 (nM)
Wild-Type	5.8
T124A	12
A125T	25
N124A/A125T	48

Table 2: Preclinical Pharmacokinetic Profile of **GSK3739936**

Species	Route	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Half-life (h)	Bioavailability (%)
Rat	IV	15	2.1	2.4	N/A
Rat	PO	N/A	N/A	N/A	60
Dog	IV	5	1.5	3.5	N/A
Dog	PO	N/A	N/A	N/A	80

Table 3: In Vitro Safety Profile of **GSK3739936**

Assay	Cell Line	CC50 (μM)
Cytotoxicity	MT-4	>100
hERG Inhibition	HEK293	>30

## Toxicology Findings

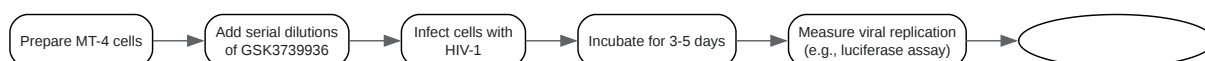
Despite its promising antiviral potency and pharmacokinetic profile, the development of **GSK3739936** was halted due to adverse findings in rat toxicology studies.[2] These findings precluded its advancement into clinical trials.

## Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the evaluation of **GSK3739936**.

### Antiviral Assay

The antiviral activity of **GSK3739936** was determined using a cell-based assay with MT-4 cells infected with various strains of HIV-1. The assay measures the inhibition of viral replication by quantifying the activity of a reporter gene (e.g., luciferase) or by measuring cell viability.



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Workflow for the antiviral assay.

### Cytotoxicity Assay

The cytotoxicity of **GSK3739936** was assessed in MT-4 cells by measuring cell viability in the presence of increasing concentrations of the compound. A common method for this is the use of a tetrazolium-based colorimetric assay (e.g., MTT or XTT).

### Pharmacokinetic Studies

Pharmacokinetic studies were conducted in rats and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of **GSK3739936**. The compound was administered intravenously (IV) and orally (PO), and plasma samples were collected at various time points. The concentration of **GSK3739936** in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Conclusion

**GSK3739936** is a potent allosteric inhibitor of HIV-1 integrase with a novel mechanism of action. Its discovery and preclinical development provided valuable insights into the potential of ALLINIs as a new class of antiretroviral agents. While its development was halted due to toxicology findings, the research on **GSK3739936** has contributed significantly to the

understanding of the structure-activity relationships of pyridine-based ALLINIs and has paved the way for the design of next-generation inhibitors with improved safety profiles. The detailed data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field of HIV drug discovery.

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